1-(tert-Butoxycarbonyl)-4-hydroxy-2,2-dimethylpiperidine-4-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-4-hydroxy-2,2-dimethylpiperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, a hydroxyl group, and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amines and as an intermediate in the synthesis of more complex molecules.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The tert-butoxycarbonyl group is commonly introduced to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrially, the preparation of tert-butoxycarbonyl derivatives often involves the use of flow microreactor systems, which provide a more efficient and sustainable method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl group and the piperidine ring.
Substitution Reactions: The tert-butoxycarbonyl group can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are commonly employed for deprotection reactions.
Major Products:
Deprotection: Removal of the tert-butoxycarbonyl group yields the free amine.
Oxidation: Oxidation of the hydroxyl group can yield a ketone or carboxylic acid, depending on the conditions used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-hydroxy-2,2-dimethylpiperidine-4-carboxylic acid is used in various fields of scientific research:
Biology: The compound is used in the synthesis of peptides and other biologically active molecules, where protection of functional groups is crucial.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs that target specific biological pathways.
Mechanism of Action
The mechanism by which 1-(tert-butoxycarbonyl)-4-hydroxy-2,2-dimethylpiperidine-4-carboxylic acid exerts its effects is primarily through its role as a protecting group. The tert-butoxycarbonyl group stabilizes the amine by reducing its nucleophilicity, allowing for selective reactions to occur at other functional groups. The deprotection mechanism involves the cleavage of the tert-butoxycarbonyl group under acidic conditions, resulting in the formation of the free amine .
Comparison with Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature the tert-butoxycarbonyl group as a protecting group for amines and are used in peptide synthesis.
tert-Butoxycarbonyl-protected heteroarenes: These compounds are used in the synthesis of complex heterocyclic structures and share similar deprotection mechanisms.
Uniqueness: 1-(tert-Butoxycarbonyl)-4-hydroxy-2,2-dimethylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which provides distinct reactivity and stability compared to other tert-butoxycarbonyl-protected compounds. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required.
Properties
Molecular Formula |
C13H23NO5 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H23NO5/c1-11(2,3)19-10(17)14-7-6-13(18,9(15)16)8-12(14,4)5/h18H,6-8H2,1-5H3,(H,15,16) |
InChI Key |
JFIQYQAINIJLPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)(C(=O)O)O)C |
Origin of Product |
United States |
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